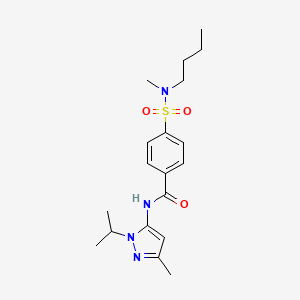

![molecular formula C26H23N3O5 B2582200 methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899900-85-7](/img/no-structure.png)

methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups. It has a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones are known for their wide range of biological activities . The compound also contains an ethylphenyl group, an acetyl group, and a benzoate ester.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinazolinone ring, followed by various functional group transformations . Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide and ester groups would likely make it more polar and potentially increase its solubility in polar solvents .科学的研究の応用

Subheading Synthesis and Characterization of Quinazolines as Potential Antimicrobial Agents

The research conducted by Desai, Shihora, and Moradia (2007) focused on the synthesis of new quinazolines, including derivatives structurally similar to methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate. These compounds showed promising antibacterial and antifungal activities against various microbes like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Antiproliferative Activity in Cancer Research

Subheading Tubulin Polymerization Inhibition by Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate

Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), a compound structurally related to the query chemical, was found to inhibit tubulin polymerization, indicating its potential as an antiproliferative agent in cancer research. This compound exhibited notable activity against human cancer cells without impacting antimicrobial and antimalarial activities (Minegishi et al., 2015).

Synthesis and Pharmacophore Modeling in Drug Design

Subheading Exploration of Quinazolines Bearing Sulfonamide Moiety

Ghorab, Ismail, Radwan, and Abdalla (2013) investigated the synthesis of quinazolines with a sulfonamide moiety, structurally akin to the specified chemical. These compounds, upon screening, demonstrated significant antimicrobial activities, showcasing their potential in drug design (Ghorab, Ismail, Radwan, & Abdalla, 2013).

Antioxidant and Anti-Inflammatory Activities

Subheading Quinazoline Derivatives in Pharmacological Research

Borik and Hussein (2021) synthesized new quinazoline derivatives and evaluated their biological potentials. These compounds exhibited antioxidant, antiulcer, and anti-inflammatory activities, suggesting their relevance in pharmacological research (Borik & Hussein, 2021).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate' involves the condensation of 4-ethylbenzoyl chloride with 3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-amine, followed by acylation of the resulting intermediate with methyl 2-aminobenzoate.", "Starting Materials": [ "4-ethylbenzoyl chloride", "3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-amine", "methyl 2-aminobenzoate", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-amine (1.0 equiv) in dichloromethane and add triethylamine (1.2 equiv) dropwise with stirring at 0°C.", "Step 2: Add 4-ethylbenzoyl chloride (1.0 equiv) dropwise to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add diethyl ether to the reaction mixture and filter the resulting solid.", "Step 4: Dissolve the solid in dichloromethane and add methyl 2-aminobenzoate (1.2 equiv) and triethylamine (1.2 equiv) dropwise with stirring at 0°C.", "Step 5: Stir the reaction mixture at room temperature for 2 hours and then add sodium bicarbonate solution to the mixture.", "Step 6: Extract the product with dichloromethane and wash the organic layer with water and brine.", "Step 7: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by column chromatography to obtain the final product, methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate." ] } | |

CAS番号 |

899900-85-7 |

製品名 |

methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate |

分子式 |

C26H23N3O5 |

分子量 |

457.486 |

IUPAC名 |

methyl 2-[[2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C26H23N3O5/c1-3-17-12-14-18(15-13-17)29-24(31)20-9-5-7-11-22(20)28(26(29)33)16-23(30)27-21-10-6-4-8-19(21)25(32)34-2/h4-15H,3,16H2,1-2H3,(H,27,30) |

InChIキー |

BTZLHUVRSHZVKD-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-bromo-2-chlorobenzamide](/img/structure/B2582119.png)

![N-(tert-butyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582122.png)

![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582125.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2582126.png)

![5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2582128.png)

![Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2582133.png)

![1-(Trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2582134.png)

![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2582135.png)

![3-[(3-Methoxyanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2582137.png)

![3-[(3-Chlorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2582140.png)